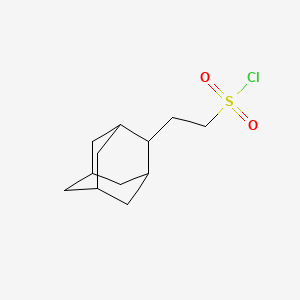

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(2-adamantyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO2S/c13-16(14,15)2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRKTCVTEUZYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 2-(Adamantan-2-yl)ethane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonic Acids: Resulting from hydrolysis.

Various Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride serves as a crucial building block for synthesizing more complex molecules. Its reactive sulfonyl chloride group allows it to participate in various chemical reactions, including:

- Substitution Reactions: Formation of sulfonamides and sulfonate esters when reacted with amines and alcohols.

- Reduction Reactions: Conversion to corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions: Leading to sulfonic acid derivatives.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Substitution | Sulfonamides, Sulfonates | Amines, Alcohols |

| Reduction | Sulfonyl Hydrides | Lithium Aluminum Hydride |

| Oxidation | Sulfonic Acids | Potassium Permanganate |

Biology

In biological research, the compound is employed to study enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophiles. This property is particularly useful in:

- Investigating Enzyme Mechanisms: The sulfonyl chloride can modify active sites of enzymes, allowing researchers to probe their functions.

- Studying Protein Interactions: It can be used to label proteins for tracking and interaction studies.

Medicine

The compound has shown promise in medicinal chemistry, particularly in drug development:

- Antiviral Agents: Research indicates potential applications in synthesizing compounds that inhibit viral replication, particularly against influenza viruses.

- Anticancer Research: Its derivatives are being explored for their ability to target cancer cells selectively.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against H1N1 influenza A viruses. The mechanism involved the formation of stable adducts with viral proteins, preventing their function.

Case Study 2: Protein Modification

Research published in a peer-reviewed journal highlighted the use of this compound to modify specific amino acids in proteins, leading to insights into enzyme activity regulation. The modifications allowed for the identification of key residues involved in enzymatic catalysis.

Mechanism of Action

The mechanism of action of 2-(Adamantan-2-yl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The rigid adamantane structure also influences its reactivity and stability.

Comparison with Similar Compounds

Key Characteristics (Inferred):

- Molecular Formula : C₁₂H₁₉ClO₂S (calculated based on structural analysis).

- Molecular Weight : ~262.8 g/mol.

- Reactivity : The sulfonyl chloride group (-SO₂Cl) enables nucleophilic substitution reactions, forming sulfonamides or sulfonate esters. The adamantane group may sterically hinder reactions compared to less bulky analogs .

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Comparisons

The table below compares 2-(adamantan-2-yl)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Biological Activity

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry and biological research. This compound's unique structure, characterized by the adamantane moiety, suggests interesting biological properties, particularly in terms of enzyme inhibition and receptor modulation.

The chemical formula for this compound is . It features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable building block in organic synthesis.

Biological Activity Overview

Research indicates that compounds containing sulfonyl groups often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented in literature; however, its structural analogs provide insights into potential mechanisms of action.

The biological activity of sulfonyl chlorides generally involves their ability to react with nucleophilic sites on proteins, leading to modifications that can alter protein function. For instance:

- Enzyme Inhibition : Sulfonyl chlorides can inhibit enzymes by forming covalent bonds at active sites, thus blocking substrate access.

- Receptor Modulation : These compounds may also interact with cellular receptors, influencing signaling pathways.

Anticancer Activity

A study exploring the effects of various sulfonamide derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. For example:

- IC50 Values : Compounds with similar structures showed IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 5.0 |

| Compound B | A549 | 4.5 |

| This compound | TBD | TBD |

Antimicrobial Properties

In another investigation, sulfonamide derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that some derivatives had significant antibacterial activity . Although specific data for this compound is lacking, its structural similarity to active compounds suggests potential effectiveness.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the adamantane framework.

- Introduction of the ethane chain.

- Sulfonation to yield the sulfonyl chloride.

These synthetic steps are crucial for developing derivatives that may enhance biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Adamantan-2-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or sulfonation reactions. For example, analogous adamantane derivatives (e.g., 2-(((1r,3r,5r,7r)-Adamantan-2-yl)oxy)benzaldehyde) are synthesized using SNAr with fluorinated precursors and adamantanol derivatives under reflux conditions. Purification involves silica gel chromatography (e.g., hexane:ethyl acetate gradients). Yield optimization requires stoichiometric control (e.g., 1:1.05 molar ratio of fluorinated precursor to adamantanol) and temperature modulation .

- Table 1 : Comparative Synthesis Parameters

| Precursor | Reagent | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|

| 2-Fluorobenzaldehyde | 2-Adamantanol | Toluene | Reflux | 40% | |

| Alkyl halide | Thiourea/NCBSI/HCl | CH₂Cl₂ | RT | 87% |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization includes ¹H/¹³C NMR (e.g., δ = 3.61 ppm for CH₂-SO₂Cl protons, δ = 149.98 ppm for aromatic carbons) and elemental analysis. For example, ¹³C NMR resolves adamantane backbone signals (δ = 28–43 ppm) and sulfonyl chloride groups (δ = 43–127 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and acid-resistant PPE. Storage requires inert atmospheres (argon) at –20°C to prevent hydrolysis. Emergency protocols include neutralization with sodium bicarbonate for spills and immediate eye irrigation .

Advanced Research Questions

Q. How can SHELX software be applied to resolve structural ambiguities in adamantane-sulfonyl chloride derivatives?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. For adamantane derivatives, assign anisotropic displacement parameters to adamantane carbons and constrain sulfonyl chloride bond lengths (S–Cl: ~1.99 Å). Twinning or disorder in the adamantane cage requires SHELXD for phase correction .

Q. What mechanistic insights explain yield variations in sulfonyl chloride synthesis?

- Methodological Answer : Lower yields (e.g., 40% vs. 87%) arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride intermediates). Using anhydrous solvents (e.g., CH₂Cl₂) and scavengers (e.g., molecular sieves) suppresses hydrolysis. Kinetic studies via HPLC or in-situ IR monitor intermediate stability .

Q. How do electronic effects of the adamantane group influence sulfonyl chloride reactivity?

- Methodological Answer : Adamantane’s electron-withdrawing nature activates the sulfonyl chloride for nucleophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at sulfur, facilitating reactions with amines or alcohols. Compare with non-adamantane analogs to quantify rate enhancements .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : Discrepancies between NMR and X-ray data (e.g., bond lengths) require cross-validation:

- Repeat crystallography with higher resolution data (≤0.8 Å).

- Use dynamic NMR to assess conformational flexibility in solution.

- Apply Hirshfeld surface analysis to identify intermolecular interactions distorting solid-state structures .

Data Contradiction Analysis

Table 2 : Case Study – Spectral vs. Crystallographic Data

| Parameter | NMR (CDCl₃) | X-ray (SHELXL) | Discrepancy Source |

|---|---|---|---|

| S–Cl Bond | δ = 43.08 ppm (¹³C) | 1.99 Å | Dynamic disorder in crystal lattice |

| Adamantane C–C | δ = 28–43 ppm (¹³C) | 1.54–1.62 Å | Anisotropic thermal motion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.